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4-(1-ethyl-1H-pyrazol-5-yl)piperidine Documentation Hub

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  • Product: 4-(1-ethyl-1H-pyrazol-5-yl)piperidine
  • CAS: 442876-34-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine

Abstract: This guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Aim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details an integrated analytical strategy employing High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind the experimental choices, provides detailed, self-validating protocols, and offers insights into data interpretation, ensuring scientific rigor and trustworthiness.

Introduction

Pyrazole and piperidine moieties are privileged scaffolds in drug discovery, appearing in a wide array of biologically active molecules.[1][2] The compound 4-(1-ethyl-1H-pyrazol-5-yl)piperidine combines these two key heterocyclic systems. As with any novel or synthesized compound intended for further development, absolute certainty of its chemical structure is paramount.[3] Ambiguities in substitution patterns or connectivity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

Chemical structure of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine with atom numbering.
Figure 1. Proposed Structure of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine with numbering for NMR assignment.

Section 1: The Integrated Analytical Workflow

The structure elucidation of a novel compound is a phased process that moves from the general to the specific.[3] We begin by determining the molecular formula, then map the carbon-hydrogen framework, and finally, piece together the molecular fragments by establishing long-range connectivity.

The workflow is designed to be efficient and conclusive:

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

  • 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between atoms and assemble the final structure.

  • FTIR Spectroscopy: To confirm the presence of key functional groups.

G cluster_0 Phase 1: Formula Determination cluster_1 Phase 2: Framework Mapping cluster_2 Phase 3: Connectivity & Confirmation Sample Purified Sample HRMS High-Resolution MS (HRMS) Sample->HRMS Ionize Formula Molecular Formula (C₁₀H₁₇N₃) HRMS->Formula Measure Exact Mass NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) Formula->NMR_1D Guide NMR Interpretation Fragments Identify Spin Systems - Ethyl Group - Piperidine Ring - Pyrazole Protons NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) Fragments->NMR_2D Assemble Fragments Structure Final Structure Confirmed NMR_2D->Structure Establish Connectivity FTIR FTIR Spectroscopy FTIR->Structure Confirm Functional Groups

Diagram 1. Integrated workflow for structure elucidation.

Section 2: Molecular Formula Determination via HRMS

Expertise & Experience: Before delving into the intricate details of atomic connectivity with NMR, it is crucial to establish the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[4] Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[5][6] This precision allows for the differentiation between isobars (molecules with the same nominal mass but different elemental formulas).[7]

For the target molecule, C₁₀H₁₇N₃, the expected monoisotopic mass is 179.14224 Da.

Protocol: HRMS Analysis via ESI-TOF
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid ensures efficient protonation to form the [M+H]⁺ ion.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the m/z value for the most abundant ion, corresponding to [M+H]⁺. Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass within a narrow tolerance (e.g., ±5 ppm).

Trustworthiness: The protocol is self-validating. The measured mass must align with the theoretical mass for C₁₀H₁₈N₃⁺ ([M+H]⁺) within a very low error margin (typically < 5 ppm). The isotopic pattern observed should also match the theoretical pattern for a molecule containing ten carbon atoms.

ParameterTheoretical ValueExpected Experimental Result
Molecular FormulaC₁₀H₁₇N₃
Monoisotopic Mass179.14224 Da
[M+H]⁺ Exact Mass180.14952 Da180.1495 ± 0.0009
[M+Na]⁺ Exact Mass202.13146 Da202.1315 ± 0.0010
Table 1. Theoretical and expected HRMS data for the target compound.

Section 3: Definitive Connectivity Mapping with NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C nuclei.[8][9] A combination of 1D and 2D experiments is required for an unambiguous assignment.[10]

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: The first step is to acquire standard 1D proton (¹H) and carbon-13 (¹³C) spectra. The ¹H NMR spectrum reveals the number of distinct proton environments through its chemical shifts, the number of protons in each environment via integration, and the neighboring protons through signal multiplicity (splitting patterns). The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands). A DEPT-135 experiment should also be run to aid in assignment.

Expected Data Interpretation: Based on the proposed structure, we anticipate the following signals:

Atom(s) (Fig. 1)¹H Signal Prediction (Multiplicity, Integration)¹³C Signal Prediction (DEPT-135)Rationale
H7, H7'Quartet (q), 2HCH₂ (-)Methylene protons of the ethyl group, split by the methyl protons (H8).
H8, H8', H8''Triplet (t), 3HCH₃ (+)Methyl protons of the ethyl group, split by the methylene protons (H7).
H3Doublet (d), 1HCH (+)Pyrazole proton, likely coupled to H4 over a short range.
H4Doublet (d), 1HCH (+)Pyrazole proton, coupled to H3.
H1Multiplet (m), 1HCH (+)Piperidine proton at the junction with the pyrazole ring.
H2, H6 (axial/eq)Multiplets (m), 4HCH₂ (-)Piperidine methylene protons adjacent to the nitrogen.
H5, H9 (axial/eq)Multiplets (m), 4HCH₂ (-)Piperidine methylene protons adjacent to C1.
NHBroad singlet (br s), 1HN/APiperidine amine proton, may exchange with trace water.
Table 2. Predicted ¹H and ¹³C NMR signals for 4-(1-ethyl-1H-pyrazol-5-yl)piperidine.
2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: While 1D NMR provides the basic framework, 2D NMR experiments are essential to connect the atoms.[11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12][13] This is invaluable for tracing out the spin systems of the ethyl group and the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to.[8] This definitively links the proton and carbon frameworks.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons over 2 to 3 bonds.[14] This allows us to connect the isolated spin systems, for example, linking the ethyl group to the pyrazole nitrogen and the piperidine ring to the pyrazole carbon.

Protocol: 2D NMR Acquisition Using the same sample prepared for 1D NMR:

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (~145 Hz).

  • HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range ²⁻³J(C,H) couplings (typically 8-10 Hz).[14]

Trustworthiness & Data Interpretation: The power of 2D NMR lies in the cross-validation of data. An assignment is considered trustworthy only when it is supported by all relevant 1D and 2D correlations.

Key Expected Correlations to Confirm the Structure:

Diagram 2. Key HMBC correlations to assemble the molecular fragments.
  • Ethyl to Pyrazole Link: The methylene protons of the ethyl group (H7) must show an HMBC correlation to the pyrazole nitrogen (N1, inferred via correlation to C5) and carbon C5. This confirms the N-ethyl substitution.

  • Piperidine to Pyrazole Link: The piperidine methine proton (H1') must show strong HMBC correlations to the pyrazole carbons C5 and C4. This unequivocally establishes the C5-substitution pattern on the pyrazole ring.

  • Internal Consistency: COSY correlations will confirm the H7-H8 coupling in the ethyl group and the entire coupling network within the piperidine ring (H1' through H2'/H6' and H5'/H9'). HSQC will map every proton to its directly attached carbon, validating the assignments from 1D NMR.

Section 4: Functional Group Confirmation with FTIR

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[15][16] While not a primary tool for determining connectivity, it serves as an excellent validation step.

Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[17]

  • Data Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Moiety
N-H Stretch3350 - 3250 (broad)Secondary amine (Piperidine)
C-H Stretch (sp³)2950 - 2850 (strong, sharp)Ethyl & Piperidine
C-H Stretch (sp²)3100 - 3000 (medium)Pyrazole
C=N, C=C Stretch1600 - 1450 (medium)Pyrazole ring
C-N Stretch1250 - 1020 (medium)Amine & Pyrazole
Table 3. Expected characteristic FTIR absorption bands.

Conclusion

The structural elucidation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine is achieved through a systematic and integrated analytical strategy. High-resolution mass spectrometry provides the definitive molecular formula. A full suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and crucially, HMBC, allows for the complete and unambiguous mapping of the atomic connectivity. Finally, FTIR spectroscopy confirms the presence of the expected functional groups. Each piece of data from these orthogonal techniques must be consistent, creating a self-validating system that provides the highest degree of confidence in the final structural assignment, a critical requirement for any compound advancing in the research and development pipeline.

References

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]

  • Crysdot LLC. 4-(1-Ethyl-1H-pyrazol-5-yl)piperidine. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook. Retrieved from [Link]

  • Sci-Hub. (n.d.). Transitionmetal complexes with pyrazole-based ligands. Retrieved from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • ResearchGate. (2020, November 12). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Discovery and Optimization of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine Analogs as Novel Therapeutic Agents

Abstract The confluence of pyrazole and piperidine rings represents a privileged structural motif in modern medicinal chemistry, appearing in numerous clinically successful drugs and advanced clinical candidates. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of pyrazole and piperidine rings represents a privileged structural motif in modern medicinal chemistry, appearing in numerous clinically successful drugs and advanced clinical candidates. This guide delineates a comprehensive, field-proven strategy for the discovery and lead optimization of analogs based on the 4-(1-ethyl-1H-pyrazol-5-yl)piperidine core. We will explore the strategic rationale behind the selection of this scaffold, detail robust synthetic pathways for analog generation, outline a hierarchical biological screening cascade, and analyze the resulting Structure-Activity Relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the foundational logic and actionable protocols required to prosecute a discovery program centered on this valuable chemical series.

Introduction: The Rationale for the Pyrazolyl-Piperidine Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a versatile scaffold known for its metabolic stability and its ability to act as a bioisosteric replacement for other functionalities, participating in crucial hydrogen bonding and hydrophobic interactions with biological targets. Pyrazole-containing compounds exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and potent receptor-selective effects such as cannabinoid CB1 receptor antagonism.

Complementing the pyrazole is the piperidine ring, one of the most ubiquitous saturated heterocycles in pharmaceuticals. Its conformational flexibility and the basicity of its nitrogen atom allow it to serve as a critical pharmacophoric element, often used to improve physicochemical properties like solubility and to establish key interactions with target proteins, particularly in the central nervous system (CNS).

The combination of these two moieties in the 4-(1-ethyl-1H-pyrazol-5-yl)piperidine scaffold (Figure 1) creates a synthetically tractable template with three-dimensional diversity and multiple vectors for chemical elaboration. This guide will articulate a hypothetical discovery program aimed at optimizing this core for a representative biological target, such as a G-protein coupled receptor (GPCR) or a kinase, where such scaffolds have shown significant promise.

Figure 1: Core Scaffold and Diversification Points

cluster_scaffold 4-(1-ethyl-1H-pyrazol-5-yl)piperidine Core cluster_vectors Key Diversification Vectors core_img core_img R1 R1: Piperidine N-Substitution (Modulates solubility, PK, target engagement) R2 R2: Pyrazole C3-Substitution (Probes hydrophobic/polar interactions) R3 R3: Pyrazole N1-Alkyl Group (Fine-tunes fit in hydrophobic pocket)

Caption: The core structure with primary points for analog development.

General Synthetic Strategy: A Modular Approach

A robust and flexible synthetic route is paramount for any successful lead optimization campaign. The most logical approach for this scaffold involves the separate construction of the pyrazole and piperidine moieties followed by their coupling. This modularity allows for the rapid generation of a diverse library of analogs.

Causality in Route Selection

The chosen strategy is a convergent synthesis, which is generally more efficient than a linear approach for building complex molecules. The key disconnection is made between the pyrazole C5 and piperidine C4 positions. The synthesis hinges on two critical stages:

  • Regioselective Pyrazole Formation: The formation of the 1,5-disubstituted pyrazole is the most critical step. A classic and reliable method is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Using ethylhydrazine ensures the desired N1-ethyl substitution.

  • Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, provides a reliable and high-yielding method to forge the C-C bond between the two heterocyclic rings. This approach is favored due to its broad functional group tolerance, allowing for late-stage diversification.

Synthetic Workflow Diagram

G General Synthetic Workflow start Starting Materials (Ethylhydrazine, Diketone) pyrazole_formation Step 1: Pyrazole Synthesis (Condensation Reaction) start->pyrazole_formation Reagents: Acid catalyst functionalization Step 2: Halogenation (e.g., Iodination at C5) pyrazole_formation->functionalization NIS or I2 pyrazole_intermediate Key Intermediate A (5-iodo-1-ethyl-pyrazole) functionalization->pyrazole_intermediate coupling Step 4: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) pyrazole_intermediate->coupling Pd(PPh3)4, Base piperidine_start Starting Material (4-Piperidone) piperidine_prep Step 3: Piperidine Elaboration (e.g., Conversion to boronic ester) piperidine_start->piperidine_prep 1. N-Boc protection 2. Conversion to boronate piperidine_intermediate Key Intermediate B (N-Boc-piperidine-4-boronic acid) piperidine_prep->piperidine_intermediate piperidine_intermediate->coupling Pd(PPh3)4, Base coupled_product Protected Core Scaffold coupling->coupled_product deprotection Step 5: Deprotection (Removal of Boc group) coupled_product->deprotection TFA or HCl core_scaffold Core Scaffold Product 4-(1-ethyl-1H-pyrazol-5-yl)piperidine deprotection->core_scaffold diversification Step 6: N-Alkylation/Amidation (Introduction of R1 group) core_scaffold->diversification Alkyl halide or Acyl chloride final_analogs Final Analog Library diversification->final_analogs A Primary Assay High-Throughput Screening (HTS) • Target: GPCR, Kinase, etc. • Format: Radioligand Binding or Enzyme Inhibition • Goal: Identify all active compounds (Potency - IC50) B Secondary / Functional Assay • Format: Cell-based functional assay (e.g., cAMP, Calcium flux, pERK) • Goal: Confirm mechanism (agonist/antagonist), measure efficacy (EC50) A->B Hits from Primary Screen C Selectivity Panel • Format: Screen against related off-targets (e.g., related kinases or receptors) • Goal: Determine selectivity profile, identify potential side effects B->C Functionally Active Compounds D In Vitro ADME / PK Profiling • Assays: Microsomal stability, Caco-2 permeability, plasma protein binding • Goal: Assess drug-like properties, predict in vivo behavior C->D Potent & Selective Leads E In Vivo Efficacy Model • Model: Disease-relevant animal model (e.g., CNS behavioral model, inflammation model) • Goal: Demonstrate proof-of-concept for efficacy D->E Leads with Favorable PK Properties

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(1-ethyl-1H-pyrazol-5-yl)piperidine in Cell-Based Assays

Introduction: Unveiling the Cellular Activity of a Novel Pyrazolylpiperidine Modulator The intersection of pyrazole and piperidine scaffolds in medicinal chemistry has yielded a rich diversity of bioactive small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Activity of a Novel Pyrazolylpiperidine Modulator

The intersection of pyrazole and piperidine scaffolds in medicinal chemistry has yielded a rich diversity of bioactive small molecules. Compounds integrating these heterocycles have demonstrated a wide range of pharmacological activities, including the modulation of G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2][3] The subject of this guide, 4-(1-ethyl-1H-pyrazol-5-yl)piperidine, is a novel investigational compound. While its specific biological target is yet to be fully elucidated, its structural motifs suggest a strong potential for interaction with GPCRs, a superfamily of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine in a variety of cell-based assays. The protocols detailed herein are designed to be robust and self-validating, enabling the characterization of the compound's pharmacological profile, including its potency, efficacy, and mechanism of action at its putative GPCR target. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these assays effectively.

Getting Started: Compound Handling and Cell Line Selection

Compound Preparation:

For optimal results and reproducibility, proper handling of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine is crucial. The compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).

Cell Line Selection:

The choice of cell line is a critical determinant of the success of any cell-based assay.[6] For investigating a novel compound with a putative GPCR target, it is recommended to use a cell line that either endogenously expresses the target of interest or has been engineered to express it recombinantly. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used for recombinant expression due to their robust growth characteristics and low endogenous GPCR expression. The expression of the target GPCR should be verified at the mRNA or protein level.[7]

Primary Functional Assays for GPCR Modulation

GPCRs transduce extracellular signals into intracellular responses primarily through the activation of heterotrimeric G proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[4] The following assays are fundamental for determining whether 4-(1-ethyl-1H-pyrazol-5-yl)piperidine acts as an agonist or antagonist at a GPCR.

cAMP Accumulation/Inhibition Assay

This assay is suitable for GPCRs that couple to Gαs (stimulatory) or Gαi (inhibitory) G-proteins, which respectively increase or decrease the intracellular concentration of cAMP.

Principle: The assay measures the amount of cAMP produced by cells following treatment with the test compound. Commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA) or luciferase-based biosensors, provide a sensitive and high-throughput method for cAMP quantification.[8][9][10]

Experimental Workflow:

camp_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add 4-(1-ethyl-1H-pyrazol-5-yl)piperidine and/or agonist incubate1->treat pre_treat Pre-treat with antagonist (for agonist mode) incubate2 Incubate for 30 min treat->incubate2 lyse Lyse cells incubate2->lyse add_reagents Add cAMP detection reagents lyse->add_reagents read Read plate (e.g., HTRF reader) add_reagents->read

Workflow for a typical cAMP assay.

Detailed Protocol (Agonist Mode):

  • Cell Seeding: Seed HEK293 or CHO cells expressing the target GPCR into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[11]

  • Compound Preparation: Prepare a serial dilution of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine in assay buffer.

  • Treatment: Remove the culture medium and add the compound dilutions to the cells. Include a positive control (a known agonist for the receptor) and a vehicle control (assay buffer with DMSO).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen assay kit (e.g., Promega cAMP-Glo™ or Cisbio HTRF cAMP).[8][12]

Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

ParameterTypical Value/Range
Cell Density10,000 - 50,000 cells/well
Compound Conc. Range10⁻¹⁰ M to 10⁻⁵ M
Incubation Time15 - 60 minutes
DMSO Concentration≤ 0.5%
Calcium Mobilization Assay

This assay is ideal for GPCRs that couple to Gαq G-proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[13][14]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader.[15][16]

Experimental Workflow:

calcium_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_detection Detection seed Seed cells in a black-walled, clear-bottom 96-well plate incubate1 Incubate for 24h seed->incubate1 load_dye Load cells with a calcium-sensitive dye incubate1->load_dye incubate2 Incubate for 1h load_dye->incubate2 read_baseline Read baseline fluorescence incubate2->read_baseline add_compound Inject compound and read fluorescence in real-time read_baseline->add_compound

Workflow for a calcium mobilization assay.

Detailed Protocol (Antagonist Mode):

  • Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate to minimize background fluorescence and allow for bottom-reading.[15]

  • Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM for 1 hour at 37°C.[16]

  • Pre-incubation: Add varying concentrations of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Reading: Place the plate in a fluorescence plate reader equipped with an injector. Inject a known agonist at its EC₈₀ concentration and immediately measure the fluorescence intensity over time.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. For antagonist mode, calculate the percent inhibition of the agonist response at each concentration of the test compound. Fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterTypical Value/Range
Cell Density20,000 - 80,000 cells/well
Dye Loading Time30 - 60 minutes
Antagonist Pre-incubation15 - 30 minutes
Agonist ConcentrationEC₈₀

Secondary Assay: Radioligand Binding

To confirm direct interaction with the receptor and to determine the binding affinity, a radioligand binding assay is the gold standard.[17][18][19]

Principle: This assay measures the ability of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine to displace a radiolabeled ligand that is known to bind to the target receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

GPCR Signaling Pathways:

gpcr_signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαs/i PLC Phospholipase C G_protein->PLC Gαq cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand 4-(1-ethyl-1H-pyrazol-5-yl)piperidine Ligand->GPCR Binds ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release

Simplified GPCR signaling pathways.

Detailed Protocol (Competition Binding):

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine.[20]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition binding model to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

ParameterTypical Value/Range
Membrane Protein5 - 50 µ g/well
Radioligand Conc.At or below Kd
Incubation Time60 - 180 minutes
Incubation Temp.Room temperature or 37°C

Assay Validation and Troubleshooting

Validation: A robust cell-based assay should be validated for its performance characteristics, including:

  • Specificity: The response should be mediated by the target receptor, which can be confirmed using known antagonists or cells lacking the receptor.

  • Reproducibility: The assay should yield consistent results across multiple experiments.

  • Signal Window: A sufficient difference between the maximum and minimum signals (Z'-factor > 0.5) is indicative of a robust assay.[21]

Troubleshooting Common Issues:

  • Low Signal or No Response: This could be due to low receptor expression, poor cell health, incorrect compound concentration, or inactive compound. Verify cell line expression and viability, and check compound integrity.[22][23]

  • High Variability: Inconsistent cell seeding, edge effects in the plate, or improper reagent mixing can lead to high variability. Ensure proper cell culture and assay techniques.

  • False Positives/Negatives: Compound autofluorescence or cytotoxicity can interfere with the assay readout. It is important to perform counter-screens to identify such artifacts.[4]

Conclusion

The protocols and guidelines presented in this document provide a solid framework for the initial characterization of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine in cell-based assays. By systematically applying these methods, researchers can elucidate the compound's activity at putative GPCR targets, paving the way for further investigation into its therapeutic potential. The emphasis on understanding the underlying principles of each assay will empower scientists to adapt these protocols to their specific research needs and to interpret the data with confidence.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. Retrieved January 26, 2026, from [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). PubMed Central. Retrieved January 26, 2026, from [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 26, 2026, from [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (2004). PubMed. Retrieved January 26, 2026, from [Link]

  • Factor Xa Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

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  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]

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  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. Retrieved January 26, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2025). Medscape. Retrieved January 26, 2026, from [Link]

  • Detection and Quantification of GPCR mRNA: An Assessment and Implications of Data from High-Content Methods. (2019). ACS Omega. Retrieved January 26, 2026, from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved January 26, 2026, from [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

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  • Systematic and Quantitative Analysis of G Protein-Coupled Receptor Trafficking Motifs. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. (2016). Bio-protocol. Retrieved January 26, 2026, from [Link]

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  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved January 26, 2026, from [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved January 26, 2026, from [Link]

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  • Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube. Retrieved January 26, 2026, from [Link]

  • 5-HT1A receptor. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • PIM1 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]

  • CCR5 receptor antagonist. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. Retrieved January 26, 2026, from [Link]

  • Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. (2017). PubMed Central. Retrieved January 26, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Dosage of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine in Cell Culture

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide provides a comprehensive framework for optimizing the dosage of novel small molecules...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive framework for optimizing the dosage of novel small molecules in cell culture, with a focus on compounds sharing structural similarities with 4-(1-ethyl-1H-pyrazol-5-yl)piperidine. As of the latest literature review, specific biological targets and established protocols for 4-(1-ethyl-1H-pyrazol-5-yl)piperidine are not publicly available. Therefore, this guide is based on established principles of pharmacology and cell biology for working with novel chemical entities. The provided protocols and concentration ranges should be considered as starting points for your specific cell model and experimental goals.

Introduction

The pyrazole and piperidine moieties are prevalent scaffolds in medicinal chemistry, known to be key components in a wide array of pharmacologically active agents.[1][2] Compounds incorporating these rings have shown diverse biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] When approaching a novel compound such as 4-(1-ethyl-1H-pyrazol-5-yl)piperidine, a systematic and evidence-based approach to dose optimization is critical for generating reproducible and meaningful data. This guide will walk you through the essential steps, from initial compound handling to detailed troubleshooting of common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for a pyrazole-piperidine compound?

A1: Without specific data, the mechanism of action is speculative. However, pyrazole-containing compounds have been identified as inhibitors of various enzymes, including kinases and cyclin-dependent kinases (CDKs).[4][5] Piperidine rings are common in compounds targeting G protein-coupled receptors (GPCRs) and ion channels.[6] Therefore, it is plausible that 4-(1-ethyl-1H-pyrazol-5-yl)piperidine could target a signaling pathway involved in cell proliferation, inflammation, or neurotransmission.

Q2: How should I prepare a stock solution of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine?

A2: Most small molecules are initially dissolved in a high-purity organic solvent to create a concentrated stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency.[7] However, always check the manufacturer's data sheet for any specific recommendations. If DMSO is not suitable, other organic solvents like ethanol may be considered.

  • Concentration: A high-concentration stock (e.g., 10 mM or 50 mM) is recommended to minimize the volume of solvent added to your cell culture, as high concentrations of organic solvents can be cytotoxic.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is a reasonable starting concentration range for my initial experiments?

A3: For a novel compound with unknown potency, a broad concentration range is recommended for initial screening. A logarithmic dilution series is efficient for covering several orders of magnitude.

Concentration RangeRationale
1 nM - 10 µMCovers the typical effective concentrations for many potent small molecule inhibitors.
10 µM - 100 µMMay be necessary for less potent compounds or to observe cytotoxic effects.

It is crucial to include a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO) in all experiments to account for any effects of the solvent itself.[7]

Troubleshooting Guide

Issue 1: Compound Precipitation in Culture Medium

Cause: The compound may have poor aqueous solubility, leading to precipitation when the concentrated stock solution is diluted in the aqueous culture medium.

Solution: A Step-by-Step Solubility Assessment

  • Visual Inspection: Prepare serial dilutions of your compound in cell culture medium. Visually inspect for any cloudiness or precipitate, both immediately and after incubation at 37°C for a few hours.

  • Microscopic Examination: Examine the wells under a microscope. Precipitate may be visible as small crystals or amorphous aggregates.

  • Solubility Enhancement:

    • Lowering the Final Concentration: Test a lower starting concentration range.

    • Using a Different Solvent: If solubility in DMSO is an issue, consult literature for alternative solvents for similar compounds.

    • Pre-warming the Medium: Warming the culture medium to 37°C before adding the compound can sometimes improve solubility.

Issue 2: High Cytotoxicity Observed Across All Concentrations

Cause: The compound may be generally toxic to the cells at the tested concentrations, or the observed effect might be due to the solvent.

Solution: Determining the Cytotoxic Profile

A cytotoxicity assay is essential to distinguish between a specific biological effect and general toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing a range of concentrations of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (e.g., 0.1 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited). For your primary experiments, it is advisable to work with concentrations well below the cytotoxic range.

Issue 3: No Biological Effect Observed

Cause: The compound may not be active in your specific cell model, the concentration might be too low, or the incubation time may be insufficient.

Solution: A Systematic Dose-Response and Time-Course Analysis

Workflow for Dose-Response Experiment

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Compound D Treat Cells with Compound Dilutions A->D B Seed Cells in Multi-well Plate B->D C Include Vehicle and Positive Controls C->D E Incubate for a Defined Period (e.g., 24h, 48h) D->E F Perform Biological Readout Assay (e.g., Western Blot, qPCR) E->F G Measure Endpoint and Normalize to Vehicle Control F->G H Plot Dose-Response Curve and Calculate EC50 G->H

Caption: Workflow for a Dose-Response Experiment.

Protocol: Dose-Response Experiment

  • Concentration Range: Based on your initial cytotoxicity data, select a concentration range that is non-toxic. A good starting point is a 10-point, 3-fold serial dilution starting from a maximum non-toxic concentration.

  • Controls:

    • Vehicle Control: Essential for baseline comparison.

    • Positive Control: A known activator or inhibitor of your pathway of interest to ensure the assay is working correctly.

    • Untreated Control: Cells in medium alone.

  • Incubation Time: A standard initial time point is 24 or 48 hours. If no effect is seen, consider a time-course experiment.

  • Readout: The method for measuring the biological effect will depend on your hypothesis (e.g., Western blot for protein expression, qPCR for gene expression, or a functional assay).

  • Data Analysis: Plot the response as a function of the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect).

Protocol: Time-Course Experiment

  • Concentration Selection: Choose one or two concentrations that showed a potential effect in your dose-response experiment (e.g., the approximate EC50).

  • Time Points: Select a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Analysis: Harvest cells at each time point and perform your biological readout. This will help you identify the optimal incubation time to observe the maximal effect.

Issue 4: High Experiment-to-Experiment Variability

Cause: Inconsistent results can stem from several factors, including cell passage number, plating density, and compound stability.

Solution: Standardizing Experimental Parameters

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before plating.

  • Plating Density: Optimize and standardize the cell seeding density to ensure consistent cell confluency at the time of treatment.

  • Compound Handling: Prepare fresh dilutions of the compound from a frozen aliquot for each experiment to avoid degradation.

  • Assay Controls: Consistently include positive and negative controls to monitor the performance of the assay.

Hypothetical Signaling Pathway

Given that many pyrazole derivatives act as kinase inhibitors, a potential mechanism of action for 4-(1-ethyl-1H-pyrazol-5-yl)piperidine could be the inhibition of a kinase in a pro-proliferative signaling pathway, such as the PI3K/Akt pathway.[3]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 4-(1-ethyl-1H-pyrazol-5-yl)piperidine Compound->PI3K  Hypothesized Inhibition

Caption: Hypothetical Inhibition of the PI3K/Akt Pathway.

By following these structured troubleshooting and optimization protocols, researchers can confidently determine the optimal dosage of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine for their specific cell culture experiments, ensuring the generation of reliable and interpretable data.

References

  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (URL: not available)
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: not available)
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])

  • WO2015067782A1 - 4-(indol-3-yl)
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (URL: [Link])

  • US5043345A - Piperidine compounds and their preparation and use - Google P
  • (PDF) Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation - ResearchGate. (URL: [Link])

  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (URL: not available)
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (URL: not available)
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (URL: not available)
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. (URL: [Link])

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - ResearchGate. (URL: [Link])

  • Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives - Preprints.org. (URL: [Link])

  • PYRAZOLE DERIVATIVE COMPOUND AND USE THEREOF - European Patent Office - EP 3681877 B1 - Googleapis.com. (URL: [Link])

  • Pyrazoline Scaffold: Hit Identification to Lead Synthesis and Biological Evaluation As Antidiabetic Agents: Future Medicinal Chemistry - Taylor & Francis. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])

  • (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - ResearchGate. (URL: [Link])

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol - Semantic Scholar. (URL: [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Dose optimization for cell culture. - ResearchGate. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Dose–response relationship - Wikipedia. (URL: [Link])

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Reference Data & Comparative Studies

Validation

Assessing the Selectivity of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory formality but a cornerstone of developing safer and more effective therapeutics. A molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory formality but a cornerstone of developing safer and more effective therapeutics. A molecule's propensity to interact with off-targets can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology. This guide provides a comprehensive framework for assessing the selectivity of the novel scaffold, 4-(1-ethyl-1H-pyrazol-5-yl)piperidine. By leveraging established in vitro methodologies and comparing its hypothetical profile against well-characterized drugs—Celecoxib, Rimonabant, and Sildenafil—we aim to provide a practical and scientifically rigorous approach for researchers in the field.

The core structure of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine, featuring both a pyrazole and a piperidine moiety, is reminiscent of various biologically active agents. Pyrazole-containing compounds are known to exhibit a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Similarly, the piperidine ring is a common scaffold in centrally active drugs and other therapeutic agents.[3] This structural heritage suggests a broad potential for biological interactions, making a thorough selectivity assessment imperative.

Comparative Framework: Benchmarking Against Established Drugs

To contextualize the selectivity profile of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine, we will compare it to three well-known drugs that share some structural or therapeutic-area relevance:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole ring. Its selectivity for COX-2 over COX-1 is a key aspect of its therapeutic profile.[1][4]

  • Rimonabant: A selective cannabinoid receptor 1 (CB1) antagonist that features a pyrazole and a piperidine-like structure. Its clinical development was halted due to off-target neuropsychiatric effects.[5][6]

  • Sildenafil: A selective phosphodiesterase type 5 (PDE5) inhibitor. Its selectivity against other PDE isoforms is crucial for its safety and efficacy profile.[7][8]

A Tiered Approach to Selectivity Profiling

A comprehensive assessment of selectivity involves a multi-pronged approach, starting with broad screening and progressing to more focused functional assays. The following workflow outlines a logical progression for characterizing a novel compound like 4-(1-ethyl-1H-pyrazol-5-yl)piperidine.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: Cellular & In-depth Analysis A Compound of Interest (4-(1-ethyl-1H-pyrazol-5-yl)piperidine) B Primary Target Identification (e.g., Radioligand Binding Panel) A->B Initial Screening C Broad Kinase Panel (e.g., KINOMEscan) A->C Initial Screening D Broad GPCR Panel (e.g., Eurofins SafetyScreen) A->D Initial Screening E IC50/Ki Determination for Hits B->E Hit Identification C->E Hit Identification D->E Hit Identification F Functional Assays (e.g., cAMP, Calcium Flux) E->F Functional Confirmation G Ion Channel Profiling (Automated Patch Clamp) E->G Safety Screening H Cellular Target Engagement (e.g., CETSA) F->H Cellular Relevance I Off-Target Validation (Orthogonal Assays) H->I Confirmation G GPCR Radioligand Binding Assay Principle A Radioligand ([L*]) D [R-L*] (Bound Radioligand) A->D B Unlabeled Ligand ([L]) E [R-L] (Bound Unlabeled Ligand) B->E C Receptor (R) C->D C->E D->A D->C E->B E->C

Caption: Principle of a competitive radioligand binding assay.

Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [9][10]It is a widely used method for kinase inhibitor profiling due to its high sensitivity and broad applicability across the kinome. The concentration of ATP in the assay is a critical parameter; using an ATP concentration close to the Km for each kinase allows for a more direct comparison of inhibitor potencies (Ki values). [11][12] Protocol: Kinase Inhibition Assay

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following components:

      • Kinase buffer.

      • The specific kinase to be tested.

      • The corresponding kinase substrate.

      • ATP at a concentration approximating the Km for the specific kinase.

      • A range of concentrations of the test compound or comparator compounds.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Detection and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G ADP-Glo™ Kinase Assay Workflow A Kinase + Substrate + ATP + Inhibitor B Kinase Reaction (Incubation) A->B C ADP + Phospho-Substrate + Remaining ATP B->C D Add ADP-Glo™ Reagent (Deplete ATP) C->D E ADP D->E F Add Kinase Detection Reagent (ADP -> ATP -> Light) E->F G Luminescent Signal F->G

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Ion Channel Selectivity Profiling: Automated Patch Clamp

Rationale: Automated patch clamp (APC) electrophysiology provides a higher throughput method for assessing the effect of compounds on ion channel function compared to traditional manual patch clamp. [13][14]It directly measures the ion flow through channels, providing functional data on inhibition or activation. This is a critical safety screen, as off-target interactions with ion channels, particularly cardiac channels like hERG, can lead to significant toxicity.

Protocol: Ion Channel Inhibition Assay

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest (e.g., CHO or HEK293 cells expressing hERG).

    • Harvest the cells and prepare a single-cell suspension at the appropriate density for the APC platform.

  • APC Platform Setup:

    • Prime the APC instrument and the disposable microfluidic chip with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension into the instrument.

  • Cell Sealing and Whole-Cell Configuration:

    • The instrument automatically captures individual cells and forms a high-resistance (gigaohm) seal between the cell membrane and the recording aperture.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • Compound Application and Data Acquisition:

    • Apply a voltage protocol to elicit the characteristic ion channel currents.

    • After establishing a stable baseline recording, apply the test compound at various concentrations.

    • Record the ion channel currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Generate a concentration-response curve and determine the IC50 value.

G Automated Patch Clamp Workflow A Cell Suspension B Automated Cell Trapping & Giga-seal Formation A->B C Whole-Cell Configuration B->C D Baseline Current Recording (Voltage Protocol) C->D E Compound Application D->E F Post-Compound Current Recording E->F G Data Analysis (% Inhibition, IC50) F->G

Caption: Workflow for an automated patch clamp ion channel assay.

Comparative Selectivity Data

The following tables summarize the known selectivity profiles of the comparator compounds. This data provides a benchmark against which the hypothetical data for 4-(1-ethyl-1H-pyrazol-5-yl)piperidine can be evaluated.

Table 1: Selectivity of Celecoxib

TargetIC50 (nM)Reference
COX-240[15]
COX-115,000[15]
Carbonic Anhydrase II3,700[16]
3-phosphoinositide-dependent protein kinase-1 (PDK1)5,000[16]

Table 2: Selectivity of Rimonabant

TargetKi (nM)Reference
Cannabinoid Receptor 1 (CB1)1.8[1][6]
Cannabinoid Receptor 2 (CB2)>1000[6][17]
GPR55>10,000[14]

Table 3: Selectivity of Sildenafil

TargetIC50 (nM)Reference
PDE53.9[7][8]
PDE635[7][8]
PDE1260[7]
PDE11>1000[7]

Interpreting the Data: The Selectivity Index

A key metric for quantifying selectivity is the Selectivity Index (SI), which is the ratio of the IC50 or Ki value for the off-target to the on-target. [18][19]A higher SI indicates greater selectivity.

SI = IC50 (off-target) / IC50 (on-target)

For example, the selectivity of Celecoxib for COX-2 over COX-1 is: SI = 15,000 nM / 40 nM = 375

A high SI is generally desirable as it suggests a lower likelihood of off-target effects at therapeutic concentrations. [20]However, the clinical relevance of a given SI depends on the therapeutic window of the drug and the physiological role of the off-target.

Conclusion: A Roadmap for Characterization

The assessment of a new chemical entity's selectivity is a critical and multi-faceted process. For a compound like 4-(1-ethyl-1H-pyrazol-5-yl)piperidine, with a scaffold known for diverse biological activities, a systematic and rigorous approach is paramount. By employing a tiered screening strategy, utilizing robust in vitro assays such as radioligand binding, kinase activity assays, and automated patch clamp electrophysiology, and benchmarking against well-characterized drugs, researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks the drug development process by identifying potential liabilities early on but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for the development of safer and more effective medicines.

References

  • Abiria, S. A., et al. (2018). Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model. Neuropsychopharmacology, 43(6), 1333–1342. Available from: [Link]

  • Al-Hourani, B. J., et al. (2016). In vitro and in vivo evaluation of celecoxib and its analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 118, 25-39.
  • Carai, M. A., Colombo, G., & Gessa, G. L. (2005). Rimonabant: the first therapeutically relevant cannabinoid antagonist. Life sciences, 77(19), 2339–2350.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • Cull, M. G., & Fowler, C. J. (2006). The ADP-Glo™ kinase assay. Methods in molecular biology (Clifton, N.J.), 356, 175–184.
  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International journal of impotence research, 16 Suppl 1, S4–S7.
  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161–202.
  • Kamal, A., et al. (2015). Pyrazole linked-β-carboline hybrids: a novel class of cytotoxic agents. European journal of medicinal chemistry, 95, 49-61.
  • Kiss, L., et al. (2008). High throughput ion channel pharmacology: planar-array-based patch clamp. Assay and drug development technologies, 6(4), 529–541.
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  • Knight, Z. A., & Shokat, K. M. (2007). The chemical genetics of protein kinases. Accounts of chemical research, 40(6), 407–416.
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  • Sam, A. H., Salem, V., & Ghatei, M. A. (2011). Rimonabant: from RIO to ban. Journal of obesity, 2011, 432607.
  • Singh, P., & Kaur, M. (2016). A review on synthesis and biological activity of piperidine and its derivatives. Journal of the Chilean Chemical Society, 61(1), 2899-2915.
  • Taylor & Francis. (n.d.). Selectivity – Knowledge and References. Available from: [Link]

  • Weber, A., et al. (2002). Cyclooxygenase-2 inhibitors and the kidney. Journal of the American Society of Nephrology, 13(6), 1688–1698.
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  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Wallis, R. M., et al. (1999). Sildenafil (Viagra): a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. British journal of pharmacology, 127(1), 315–323.
  • Thomas, P., & Smart, T. G. (2005). HEK293 cells: a universal system for the study of receptor and channel function. Journal of pharmacological and toxicological methods, 51(3), 187–200.
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Comparative

Comparative Guide to the Synthesis and In Vitro Activity of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine

This guide provides a comprehensive overview of a proposed synthetic route for 4-(1-ethyl-1H-pyrazol-5-yl)piperidine and a comparative analysis of its potential biological activity against known alternatives. The content...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a proposed synthetic route for 4-(1-ethyl-1H-pyrazol-5-yl)piperidine and a comparative analysis of its potential biological activity against known alternatives. The content is structured to provide researchers, medicinal chemists, and drug development professionals with both the practical "how-to" and the critical "why" behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Pyrazolyl-Piperidine Scaffold

The fusion of pyrazole and piperidine rings creates a privileged scaffold in medicinal chemistry. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The piperidine moiety, a saturated six-membered heterocycle, is one of the most prevalent structural motifs in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4][5]

The combination of these two rings has led to the development of potent modulators of various biological targets. Notably, derivatives of 4-(pyrazolyl)piperidine have been identified as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.[6] This guide will therefore focus on a reproducible synthesis for the novel compound 4-(1-ethyl-1H-pyrazol-5-yl)piperidine and propose a framework for evaluating its activity as a CCR5 antagonist, comparing it with established compounds from the literature.

Part 1: Synthesis of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine

The proposed retrosynthetic analysis involves disconnecting the pyrazole and piperidine rings at the C-C bond, leading to two key building blocks: a protected piperidine-4-boronic acid derivative and a 5-halo-1-ethyl-1H-pyrazole.

Diagram of Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 cluster_2 Final Assembly P1_start 1-Boc-4-piperidone P1_step1 Shapiro Reaction (Hydrazone formation, lithiation, boronation) P1_start->P1_step1 P1_end 1-Boc-piperidine-4-boronic acid pinacol ester (Precursor 1) P1_step1->P1_end Coupling Suzuki-Miyaura Cross-Coupling (Pd catalyst, base) P1_end->Coupling P2_start Ethylhydrazine P2_step1 Cyclocondensation with 1,1,3,3-Tetramethoxypropane P2_start->P2_step1 P2_intermediate 1-Ethyl-1H-pyrazole P2_step1->P2_intermediate P2_step2 Halogenation (e.g., with NBS or NIS) P2_intermediate->P2_step2 P2_end 5-Bromo-1-ethyl-1H-pyrazole (Precursor 2) P2_step2->P2_end P2_end->Coupling Deprotection Boc Deprotection (e.g., TFA or HCl) Coupling->Deprotection Final_Product 4-(1-ethyl-1H-pyrazol-5-yl)piperidine Deprotection->Final_Product Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membranes Cell Membranes (Expressing CCR5) Incubation Incubate all components (Allow binding to reach equilibrium) Membranes->Incubation Radioligand Radioligand (e.g., [¹²⁵I]MIP-1α) Radioligand->Incubation Compound Test Compound (Serial Dilutions) Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash filter plate (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC₅₀ value) Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

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Validation

A Senior Application Scientist's Guide to the Statistical Analysis of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine and its Alternatives in Preclinical Research

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimentation and meticulous data analysis. The pyrazole-piperidine c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimentation and meticulous data analysis. The pyrazole-piperidine core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, ranging from anti-inflammatory to psychoactive.[1][2] This guide provides an in-depth, objective comparison of the hypothetical compound 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (Compound A) against two classes of established alternatives: a structurally similar piperazine derivative with known anxiolytic and anti-inflammatory properties, and a well-established class of pyrazole-containing COX-2 inhibitors.

Our focus extends beyond a mere presentation of data. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This guide is structured to provide not only a comparative analysis but also a practical framework for the statistical evaluation of novel compounds sharing this chemical space.

Synthesis Strategies: From Conception to Compound

A robust and reproducible synthetic pathway is the cornerstone of any drug discovery program. Here, we outline a plausible synthesis for our target compound, 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (Compound A) , and provide established routes for our comparators.

Proposed Synthesis of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (Compound A)

The synthesis of Compound A can be envisioned through a multi-step process, adapting known methodologies for pyrazole and piperidine synthesis.[3][4]

Experimental Protocol:

  • Step 1: Synthesis of 1-ethyl-1H-pyrazole. This can be achieved through the condensation of ethylhydrazine with a suitable three-carbon synthon like malondialdehyde or a derivative.

  • Step 2: Functionalization of the pyrazole ring. The pyrazole from Step 1 can be brominated or iodinated at the 5-position to create a handle for coupling.

  • Step 3: Suzuki or Stille Coupling. The halogenated pyrazole can then be coupled with a commercially available N-protected 4-piperidone derivative using a palladium catalyst.

  • Step 4: Reduction and Deprotection. The resulting ketone is reduced to a hydroxyl group, which is then converted to a leaving group and displaced, or the ketone is directly converted to the piperidine ring via reductive amination. The protecting group on the piperidine nitrogen is then removed to yield Compound A .

Diagram of the Proposed Synthetic Workflow for Compound A

Synthetic Workflow for Compound A cluster_synthesis Synthesis of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (Compound A) ethylhydrazine Ethylhydrazine ethyl_pyrazole 1-ethyl-1H-pyrazole ethylhydrazine->ethyl_pyrazole Condensation three_carbon_synthon Three-Carbon Synthon three_carbon_synthon->ethyl_pyrazole halogenated_pyrazole 5-halo-1-ethyl-1H-pyrazole ethyl_pyrazole->halogenated_pyrazole Halogenation coupled_product Coupled Intermediate halogenated_pyrazole->coupled_product Suzuki/Stille Coupling piperidone_derivative N-Boc-4-piperidone piperidone_derivative->coupled_product final_product Compound A coupled_product->final_product Reduction & Deprotection In Vitro Data Analysis cluster_invitro In Vitro Data Analysis raw_data Raw Data (e.g., cpm, absorbance) normalization Normalization (% Inhibition/Activity) raw_data->normalization dose_response Dose-Response Curve Fitting (Non-linear Regression) normalization->dose_response ic50_determination IC50/EC50 Determination dose_response->ic50_determination statistical_comparison Statistical Comparison (e.g., ANOVA, F-test) ic50_determination->statistical_comparison conclusion Conclusion on Potency & Selectivity statistical_comparison->conclusion

Caption: Workflow for the statistical analysis of in vitro data.

Analysis of In Vivo Data
  • Behavioral Data (EPM): The data (time in open arms, entries) should be analyzed using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups with the vehicle control group.

  • Anti-inflammatory Data (Paw Edema): The paw volume data at each time point can be analyzed using a two-way ANOVA with time and treatment as factors. The percentage of inhibition data can be analyzed using a one-way ANOVA at each time point.

Conclusion: A Data-Driven Path Forward

This guide has provided a comprehensive framework for the statistical analysis and comparative evaluation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (Compound A) . By employing robust synthetic strategies, a well-defined panel of in vitro and in vivo assays, and rigorous statistical analysis, researchers can confidently assess the therapeutic potential of novel compounds within this chemical class. The hypothetical data presented for Compound A suggests a promising dual anxiolytic and anti-inflammatory profile, warranting further investigation. The presented protocols and analytical workflows serve as a blueprint for drug discovery professionals seeking to advance novel pyrazole-piperidine derivatives from the bench to preclinical development.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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